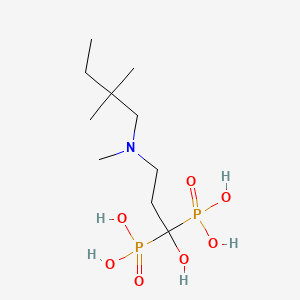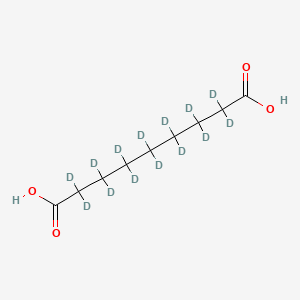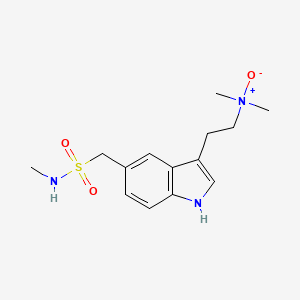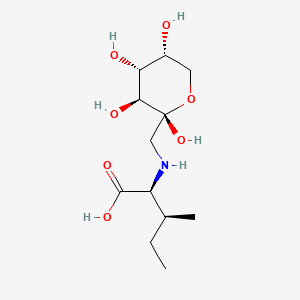
Fructose-isoleucine (mixture of diastereomers)
Vue d'ensemble
Description
Fructose-isoleucine is a compound formed by the conjugation of fructose, a monosaccharide, with isoleucine, a branched-chain amino acid. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers in both fructose and isoleucine. The combination of these two molecules results in a compound with unique properties that can be explored for various scientific and industrial applications.
Analyse Biochimique
Biochemical Properties
The role of N-(1-Deoxy-beta-D-fructopyranos-1-yl)-L-isoleucine in biochemical reactions is multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within the biochemical pathway.
Cellular Effects
N-(1-Deoxy-beta-D-fructopyranos-1-yl)-L-isoleucine influences cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context.
Molecular Mechanism
The mechanism of action of N-(1-Deoxy-beta-D-fructopyranos-1-yl)-L-isoleucine is complex. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-Deoxy-beta-D-fructopyranos-1-yl)-L-isoleucine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(1-Deoxy-beta-D-fructopyranos-1-yl)-L-isoleucine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(1-Deoxy-beta-D-fructopyranos-1-yl)-L-isoleucine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(1-Deoxy-beta-D-fructopyranos-1-yl)-L-isoleucine is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(1-Deoxy-beta-D-fructopyranos-1-yl)-L-isoleucine can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fructose-isoleucine typically involves the coupling of fructose with isoleucine through a glycosidic bond formation. This can be achieved using enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the glycosyl group from a donor molecule to the amino acid. Chemical synthesis may involve the activation of the hydroxyl group of fructose using reagents such as trichloroacetonitrile, followed by coupling with isoleucine under basic conditions.
Industrial Production Methods: Industrial production of fructose-isoleucine can be scaled up using fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to express enzymes that catalyze the formation of fructose-isoleucine. The fermentation process involves the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Fructose-isoleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of fructose can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The glycosidic bond can be hydrolyzed under acidic or basic conditions to release fructose and isoleucine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the glycosidic bond.
Major Products:
Oxidation: Formation of fructose-derived carbonyl compounds.
Reduction: Formation of reduced fructose derivatives.
Substitution: Release of free fructose and isoleucine.
Applications De Recherche Scientifique
Fructose-isoleucine has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in metabolic pathways involving fructose and branched-chain amino acids.
Medicine: Explored for its potential effects on insulin secretion and glucose metabolism.
Industry: Utilized in the production of functional foods and dietary supplements.
Mécanisme D'action
The mechanism of action of fructose-isoleucine involves its interaction with metabolic pathways related to fructose and isoleucine. Fructose is known to influence insulin secretion and glucose metabolism, while isoleucine plays a role in protein synthesis and energy regulation. The combined effects of these molecules may enhance their individual metabolic impacts, potentially leading to improved glucose homeostasis and energy balance.
Comparaison Avec Des Composés Similaires
Fructose-isoleucine can be compared with other similar compounds, such as:
4-Hydroxyisoleucine: Found in fenugreek seeds, known for its glucose-lowering effects.
Leucine: Another branched-chain amino acid with similar metabolic roles.
Valine: A branched-chain amino acid involved in protein synthesis and energy production.
Uniqueness: Fructose-isoleucine is unique due to its combination of a monosaccharide and a branched-chain amino acid, which allows it to participate in both carbohydrate and amino acid metabolism. This dual functionality makes it a valuable compound for studying metabolic interactions and developing functional foods.
Propriétés
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSFIUFBSPKJF-KZYWSPAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242010 | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87304-79-8 | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87304-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



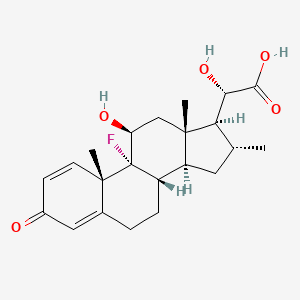
![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)
